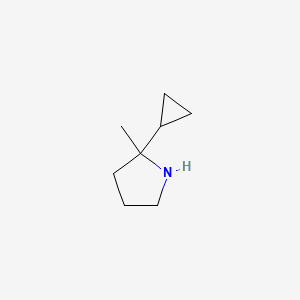
2-(1H-indazol-1-yl)ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indazol-1-yl)ethan-1-aminehydrochloride is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-nitrobenzylamines with hydrazine, followed by reduction and subsequent functionalization . Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-indazol-1-yl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and other electrophiles are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield primary or secondary amines.
Applications De Recherche Scientifique
2-(1H-indazol-1-yl)ethan-1-aminehydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1H-indazol-1-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-imidazol-1-yl)ethanol: This compound has a similar structure but contains an imidazole ring instead of an indazole ring.
1H-indazole-3-carboxamide: Another indazole derivative with different functional groups, used in medicinal chemistry.
Uniqueness
2-(1H-indazol-1-yl)ethan-1-aminehydrochloride is unique due to its specific combination of the indazole ring and ethanamine side chain, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H12ClN3 |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
2-indazol-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c10-5-6-12-9-4-2-1-3-8(9)7-11-12;/h1-4,7H,5-6,10H2;1H |
Clé InChI |
KCGVJXRZCGTAEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN2CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)








![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)
